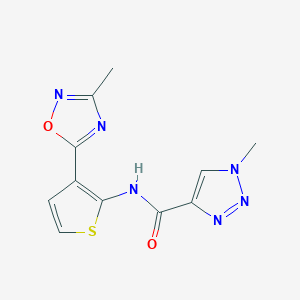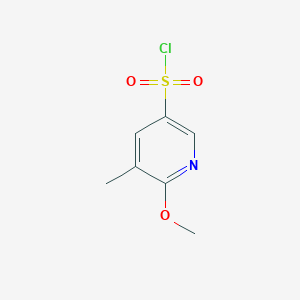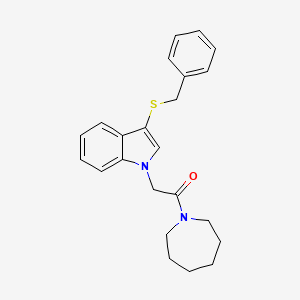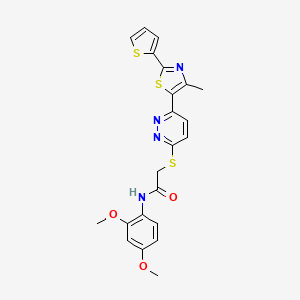
2,6-difluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Herbicidal Activity
Benzenesulfonamides, including compounds similar to the one , have been identified for their herbicidal properties. Eussen et al. (1990) discussed a group of N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, noting their post-emergence activity on dicotyledonous weed species by interfering with the biosynthesis of branched-chain amino acids (Eussen, Thus, Wellinga, & Stork, 1990).
Pharmacological Evaluation for Enzyme Inhibition
A study by Yamali et al. (2020) synthesized a series of polyfluoro substituted pyrazoline type sulfonamides, evaluating their inhibitory effects on acetylcholinesterase and human carbonic anhydrase enzymes. These compounds exhibited significant inhibitory potency, indicating their potential as multi-target agents for treating diseases associated with enzyme dysregulation (Yamali, Gul, Kazaz, Levent, & Gulcin, 2020).
Antimicrobial Potential
Chandak et al. (2013) explored the antimicrobial potential of pyrazolo[3,4-b]pyridine compounds bearing benzenesulfonamide and trifluoromethyl moieties. These compounds were tested against various pathogenic bacterial strains and fungal yeasts, showing promising antibacterial and antifungal activities, which could be beneficial in developing new antimicrobial agents (Chandak, Kumar, Kumar, Sharma, Aneja, & Sharma, 2013).
Antidiabetic Agents
Faidallah et al. (2016) synthesized fluorinated pyrazoles, benzenesulfonylurea, and thiourea derivatives, including cyclic sulfonylthiourea derivatives, as hypoglycemic agents. These compounds exhibited significant antidiabetic activity, showcasing the potential of benzenesulfonamide derivatives in developing new treatments for diabetes (Faidallah, Al-Mohammadi, Alamry, & Khan, 2016).
Propriétés
IUPAC Name |
2,6-difluoro-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O3S/c15-12-2-1-3-13(16)14(12)23(20,21)18-10-8-17-19(9-10)11-4-6-22-7-5-11/h1-3,8-9,11,18H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQQAMFKGRZDQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=C(C=CC=C3F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2388317.png)

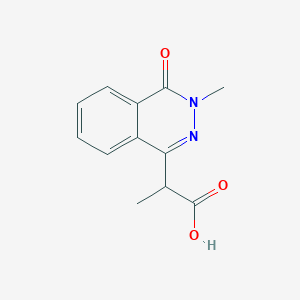
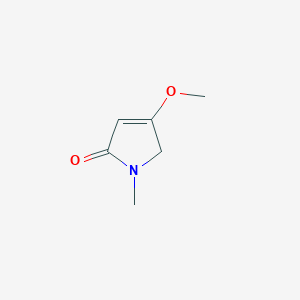
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2388324.png)

